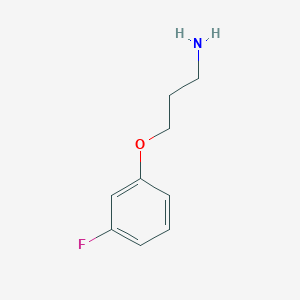

3-(3-Fluorophenoxy)propylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-fluorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTGOMOPUIFZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554529 | |

| Record name | 3-(3-Fluorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116753-49-2 | |

| Record name | 3-(3-Fluorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Fluorophenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3-Fluorophenoxy)propylamine, a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders.[1] This document details a probable synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the compound. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

3-(3-Fluorophenoxy)propylamine is a phenoxyalkylamine derivative that serves as a valuable building block in organic synthesis.[1] Its structural motif, featuring a fluorinated phenyl ring linked to a propyl a in via an ether bond, is of significant interest in medicinal chemistry. The presence of the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] Consequently, 3-(3-Fluorophenoxy)propylamine is a sought-after intermediate for the synthesis of novel therapeutic agents, including antidepressants and anxiolytics.[1]

Synthesis of 3-(3-Fluorophenoxy)propylamine

A robust and widely applicable method for the synthesis of 3-(3-Fluorophenoxy)propylamine is the Williamson ether synthesis, followed by the Gabriel synthesis of the primary amine. This two-step approach offers high yields and readily available starting materials.

Synthetic Pathway

The overall synthetic scheme is presented below. The first step involves the formation of an ether linkage between 3-fluorophenol and an N-protected 3-halopropylamine, followed by deprotection to yield the final product.

Caption: Proposed two-step synthesis of 3-(3-Fluorophenoxy)propylamine.

Experimental Protocols

Step 1: Synthesis of N-[3-(3-Fluorophenoxy)propyl]phthalimide

This step involves a Williamson ether synthesis reaction.

-

Materials:

-

3-Fluorophenol

-

N-(3-Bromopropyl)phthalimide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 3-fluorophenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for a designated period to form the phenoxide.

-

Add N-(3-bromopropyl)phthalimide to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure N-[3-(3-Fluorophenoxy)propyl]phthalimide.

-

Step 2: Synthesis of 3-(3-Fluorophenoxy)propylamine

This step involves the deprotection of the phthalimide group using hydrazine.

-

Materials:

-

N-[3-(3-Fluorophenoxy)propyl]phthalimide

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Suspend N-[3-(3-Fluorophenoxy)propyl]phthalimide in ethanol.

-

Add hydrazine hydrate to the suspension.

-

Reflux the reaction mixture for a specified time, during which a precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter off the precipitated phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(3-Fluorophenoxy)propylamine. Further purification can be achieved by distillation under reduced pressure.

-

Characterization Data

The structural confirmation and purity assessment of the synthesized 3-(3-Fluorophenoxy)propylamine are performed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| CAS Number | 116753-49-2 |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Predicted: 245.2 ± 20.0 °C |

| Density | Predicted: 1.096 ± 0.06 g/cm³ |

| Purity | ≥97% (typical for commercial samples)[1][2] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propyl chain, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.30 | m | 1H | Ar-H |

| ~ 6.60 - 6.80 | m | 3H | Ar-H |

| ~ 4.05 | t | 2H | -O-CH₂- |

| ~ 2.85 | t | 2H | -CH₂-NH₂ |

| ~ 1.95 | p | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.50 (broad) | s | 2H | -NH₂ |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164.0 (d, ¹JCF) | C-F of aromatic ring |

| ~ 160.0 (d, ³JCF) | C-O of aromatic ring |

| ~ 130.5 (d, ³JCF) | CH of aromatic ring |

| ~ 110.0 (d, ²JCF) | CH of aromatic ring |

| ~ 106.0 (s) | CH of aromatic ring |

| ~ 102.0 (d, ²JCF) | CH of aromatic ring |

| ~ 66.0 | -O-CH₂- |

| ~ 39.0 | -CH₂-NH₂ |

| ~ 31.0 | -CH₂-CH₂-CH₂- |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching (primary amine) |

| 2850 - 3000 | C-H stretching (aliphatic) |

| 1580 - 1620 | C=C stretching (aromatic) |

| 1200 - 1250 | C-O stretching (aryl ether) |

| 1100 - 1150 | C-F stretching |

| 1000 - 1050 | C-N stretching |

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 169 | [M]⁺ (Molecular ion) |

| 112 | [M - C₃H₇N]⁺ (Loss of propylamine side chain) |

| 95 | [M - C₃H₇NO]⁺ (Loss of aminopropoxy side chain) |

| 57 | [C₃H₇N]⁺ (Propylamine fragment) |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a reliable synthetic route and the expected analytical characterization for 3-(3-Fluorophenoxy)propylamine. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate. Adherence to these guidelines will facilitate the successful preparation and verification of 3-(3-Fluorophenoxy)propylamine for its application in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenoxy)propylamine is a chemical compound of interest in the pharmaceutical industry, often utilized as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its structural features, including a fluorinated phenyl ring and a primary amine, make it a versatile building block. This guide provides a comprehensive overview of the known physicochemical properties of 3-(3-Fluorophenoxy)propylamine, outlines general experimental protocols for their determination, and presents a plausible synthetic route. All quantitative data is presented in clear, tabular format for ease of reference.

Core Physicochemical Properties

While experimentally determined data for 3-(3-Fluorophenoxy)propylamine is limited in publicly accessible literature, several key physicochemical properties have been predicted using computational models. These predicted values offer valuable insights for handling, characterization, and reaction planning.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₉H₁₂FNO | --- | [1] |

| Molecular Weight | 169.20 g/mol | --- | [2] |

| CAS Number | 116753-49-2 | --- | [1] |

| Boiling Point | 245.2 ± 20.0 °C | Predicted | [3] |

| Density | 1.096 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 9.51 ± 0.10 | Predicted | --- |

| LogP (Octanol-Water Partition Coefficient) | 2.316 | Predicted | [4] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Predicted | [4] |

Synthesis

A plausible synthetic route for 3-(3-Fluorophenoxy)propylamine involves a two-step process starting from 3-fluorophenol and 3-chloropropanenitrile, followed by reduction.

Caption: Plausible two-step synthesis of 3-(3-Fluorophenoxy)propylamine.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the primary amine can be determined by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantification.

Caption: Workflow for LogP determination using the shake-flask method.

Conclusion

3-(3-Fluorophenoxy)propylamine is a valuable intermediate in medicinal chemistry. While a complete, experimentally verified physicochemical profile is not yet publicly available, the predicted data and general methodologies presented in this guide offer a solid foundation for researchers and drug development professionals. The provided synthesis workflow illustrates a viable route to obtain this compound for further study and application. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

References

In Vitro Mechanism of Action of 3-(3-Fluorophenoxy)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the in vitro mechanism of action of compounds structurally related to 3-(3-Fluorophenoxy)propylamine, with a focus on their interaction with monoamine transporters. The primary molecular target of these analogous compounds is the norepinephrine transporter (NET), leading to the inhibition of norepinephrine reuptake. This document provides a comprehensive summary of binding affinities, functional activities, and detailed experimental protocols for relevant in vitro assays. The presented data, derived from studies on Atomoxetine and Nisoxetine, offers a robust surrogate profile for understanding the potential pharmacological activity of 3-(3-Fluorophenoxy)propylamine.

Core Mechanism of Action: Norepinephrine Transporter Inhibition

The principal in vitro mechanism of action for phenoxy-propylamine derivatives like Atomoxetine and Nisoxetine is the selective inhibition of the norepinephrine transporter (NET). By binding to NET, these compounds block the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of norepinephrine and enhancing noradrenergic neurotransmission.

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of Atomoxetine and Nisoxetine for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Reference(s) |

| Atomoxetine | 5 | 77 | 1451 | [1] |

| Nisoxetine | 0.46 | 158 | 505 | [2] |

Table 2: Functional Potency - Norepinephrine Uptake Inhibition (IC50, nM)

| Compound | Norepinephrine Uptake Inhibition (IC50) | Experimental System | Reference(s) |

| Atomoxetine | 5 | hNET expressing cells | [3] |

| Nisoxetine | 2.1 (Ki) | Rat frontal cortical synaptosomes | [4] |

Table 3: Off-Target Receptor Binding Profile of Atomoxetine (Ki, nM)

| Receptor/Transporter | Atomoxetine Ki (nM) | Reference(s) |

| 5-HT2A | >3000 | [1] |

| Alpha-1 Adrenergic | >1000 | [1] |

| Alpha-2 Adrenergic | >1000 | [1] |

| Dopamine D2 | >1000 | [1] |

| Muscarinic M1 | >1000 | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human norepinephrine transporter (hNET).

Materials:

-

HEK293 cells stably expressing hNET.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

-

Reference Compound: Desipramine hydrochloride.

-

Test Compound: 3-(3-Fluorophenoxy)propylamine or analog.

-

96-well microplates.

-

Glass fiber filter mats (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Cell harvester.

-

Liquid scintillation counter.

-

Scintillation cocktail.

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293-hNET cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

-

Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration and store at -80°C.[5]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add 50 µL of Assay Buffer.

-

Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine.

-

Test Compound: Add 50 µL of the test compound at various concentrations.

-

-

Radioligand Addition:

-

Add 50 µL of [³H]Nisoxetine (final concentration of ~1-3 nM) to all wells.[6]

-

-

Membrane Addition:

-

Add 100 µL of the diluted membrane preparation (20-50 µg protein/well) to all wells.[6]

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

-

Wash the filters 3-4 times with ice-cold Wash Buffer.[6]

-

-

Quantification:

-

Dry the filter mat and place each filter disc into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[5]

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.[6]

-

Norepinephrine Uptake Assay

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake into cells expressing hNET.

Materials:

-

HEK293 cells stably expressing hNET.

-

Poly-D-lysine coated 24- or 96-well plates.

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

[³H]-Norepinephrine (specific activity ~40-60 Ci/mmol).

-

Reference Compound: Desipramine.

-

Test Compound: 3-(3-Fluorophenoxy)propylamine or analog.

-

Lysis Buffer (e.g., 1% SDS or 0.1 M NaOH).

-

Scintillation counter.

-

Scintillation cocktail.

Procedure:

-

Cell Plating:

-

Seed HEK293-hNET cells into poly-D-lysine coated plates to achieve a confluent monolayer on the day of the assay.[7]

-

-

Assay Preparation:

-

Aspirate the culture medium and wash the cells once with KRH buffer.[7]

-

-

Compound Incubation:

-

Prepare serial dilutions of the test compound and desipramine (for non-specific uptake) in KRH buffer.

-

Add the desired concentration of the test compound to the wells and pre-incubate for 10-20 minutes at 37°C.[7]

-

-

Norepinephrine Uptake:

-

Initiate uptake by adding [³H]-Norepinephrine to each well at a final concentration near its Km value.

-

Incubate for 10-20 minutes at 37°C. This time should be within the linear range of uptake.[7]

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the assay buffer and washing the cells three times with ice-cold KRH buffer.[7]

-

-

Cell Lysis:

-

Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes at room temperature.[7]

-

-

Quantification:

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.[3]

-

-

Data Analysis:

-

Calculate specific uptake: Total uptake (vehicle control) - Non-specific uptake (desipramine).

-

Determine the percentage inhibition of specific uptake by the test compound.

-

Plot the percentage inhibition against the concentration of the test compound and determine the IC50 value using non-linear regression.

-

Conclusion

Based on the in vitro data from the structurally related compounds Atomoxetine and Nisoxetine, it is highly probable that 3-(3-Fluorophenoxy)propylamine acts as a potent and selective inhibitor of the norepinephrine transporter. The primary mechanism of action is expected to be the blockade of norepinephrine reuptake, leading to an increase in synaptic norepinephrine levels. The provided experimental protocols offer a robust framework for the in vitro characterization of 3-(3-Fluorophenoxy)propylamine and other novel phenoxy-propylamine derivatives. Further studies are warranted to confirm this predicted mechanism of action and to fully elucidate the complete pharmacological profile of 3-(3-Fluorophenoxy)propylamine.

References

- 1. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nisoxetine hydrochloride, norepinephrine reuptake (NET) inhibitor (CAS 57754-86-6) | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Discovery and History of 3-(3-Fluorophenoxy)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 3-(3-Fluorophenoxy)propylamine, a key chemical intermediate in the synthesis of pharmaceutically active compounds. While specific detailed research on this exact molecule is limited in publicly available literature, its structural similarity to a landmark class of antidepressant drugs, the phenoxy-phenylpropylamines, places it in a significant context within medicinal chemistry. This document will first outline the known information about 3-(3-Fluorophenoxy)propylamine and then provide an in-depth exploration of the closely related and historically pivotal compound, fluoxetine, to offer a comprehensive understanding of the scientific background, experimental methodologies, and mechanisms of action relevant to this class of molecules.

Introduction to 3-(3-Fluorophenoxy)propylamine

3-(3-Fluorophenoxy)propylamine is an organic compound with the chemical formula C₉H₁₂FNO. It is recognized primarily as a building block in the synthesis of more complex molecules, particularly those targeting the central nervous system.[1] Its structure, featuring a fluorophenoxy group linked to a propylamine chain, is a common motif in compounds designed to interact with neurotransmitter transporters. The fluorine substitution on the phenoxy ring is a strategic modification often employed by medicinal chemists to enhance metabolic stability and binding affinity to biological targets.[1]

While not a therapeutic agent itself, its utility lies in its role as a key intermediate for the development of potential antidepressants, anxiolytics, antihistamines, and anti-inflammatory agents.[1]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| Appearance | Not specified in available literature |

| Storage Conditions | Room temperature, dry environment |

Historical Context: The Dawn of Selective Serotonin Reuptake Inhibitors

The history of 3-(3-Fluorophenoxy)propylamine is intrinsically linked to the groundbreaking research conducted at Eli Lilly and Company in the 1970s, which led to the discovery of fluoxetine (Prozac).[2][3][4] This research revolutionized the treatment of depression and other psychiatric disorders.

The quest for a new antidepressant with a better safety profile than the existing tricyclic antidepressants and monoamine oxidase inhibitors was the driving force.[2][5] Scientists at Eli Lilly, including Bryan Molloy, Ray Fuller, and David T. Wong, began investigating derivatives of 3-phenoxy-3-phenylpropylamine, a structure similar to the antihistamine diphenhydramine which had shown some antidepressant properties.[3]

In 1971, after attending a lecture by Solomon Snyder on neurotransmission, David T. Wong utilized Snyder's technique to test a series of compounds synthesized by Molloy for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.[2][3] This screening led to the identification of a compound, later named fluoxetine, which was found to be a potent and selective inhibitor of serotonin reuptake.[3] This discovery, first published in 1974, marked a pivotal moment in psychopharmacology and laid the foundation for a new class of antidepressants known as Selective Serotonin Reuptake Inhibitors (SSRIs).[3][4]

The development of compounds like 3-(3-Fluorophenoxy)propylamine can be seen as a continuation of the structure-activity relationship (SAR) studies that originated from this seminal work, exploring how modifications to the phenoxy ring and other parts of the molecule affect its pharmacological properties.

Synthesis and Experimental Protocols

General Synthesis of Aryloxy Propylamine Derivatives

The synthesis of aryloxy propylamine derivatives typically involves the reaction of a substituted phenol with a propyl halide followed by amination. A common approach involves the nucleophilic substitution of a halogenated aryl compound with a 3-aryl-3-hydroxypropylamine in the presence of a base.[6]

Example Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of 3-chloro-1-(3-fluorophenoxy)propane

To a solution of 3-fluorophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (1.1 equivalents) is added portion-wise at 0°C. The mixture is stirred for 30 minutes to form the sodium phenoxide. Then, 1-bromo-3-chloropropane (1.2 equivalents) is added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-chloro-1-(3-fluorophenoxy)propane.

Step 2: Amination to form 3-(3-Fluorophenoxy)propylamine

The 3-chloro-1-(3-fluorophenoxy)propane (1 equivalent) is dissolved in an excess of aqueous ammonia. The reaction is carried out in a sealed vessel at elevated temperature and pressure (e.g., 100°C) for 24 hours. After cooling, the reaction mixture is basified with sodium hydroxide and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to give 3-(3-Fluorophenoxy)propylamine.

Pharmacological Profile and Mechanism of Action (Inferred from Fluoxetine)

Given the lack of specific pharmacological data for 3-(3-Fluorophenoxy)propylamine, we will examine the well-documented profile of fluoxetine to understand the potential biological activity of this class of compounds.

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT) in the presynaptic neuronal membrane.[7] This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Signaling Pathway

The therapeutic effects of SSRIs like fluoxetine are believed to be mediated by the downstream consequences of increased synaptic serotonin. This includes the modulation of various intracellular signaling pathways and adaptive changes in receptor sensitivity over time.

Quantitative Pharmacological Data for Fluoxetine

The following table summarizes key in vitro pharmacological data for fluoxetine, illustrating its selectivity for the serotonin transporter.

| Target | Assay | Value |

| Serotonin Transporter (SERT) | Kᵢ (inhibition constant) | 0.8 nM |

| Norepinephrine Transporter (NET) | Kᵢ (inhibition constant) | 130 nM |

| Dopamine Transporter (DAT) | Kᵢ (inhibition constant) | 1200 nM |

Data are representative values from various pharmacological studies.

Conclusion

3-(3-Fluorophenoxy)propylamine is a valuable chemical intermediate whose significance is best understood through the lens of the development of phenoxy-phenylpropylamine-based pharmaceuticals. While detailed studies on this specific molecule are scarce, the extensive research on its close analog, fluoxetine, provides a robust framework for understanding its potential synthesis, pharmacological properties, and mechanism of action. Future research into the specific biological activities of 3-(3-Fluorophenoxy)propylamine and its derivatives could uncover novel therapeutic agents with unique pharmacological profiles. This guide serves as a foundational resource for researchers and drug development professionals interested in this important class of compounds.

References

- 1. 3-(3-Fluorophenoxy)propylamine [myskinrecipes.com]

- 2. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]

- 3. scribd.com [scribd.com]

- 4. Case history: the discovery of fluoxetine hydrochloride (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edubilla.com [edubilla.com]

- 6. CN1891682A - Method for preparing 3-aryloxy-3-aryl propylamine - Google Patents [patents.google.com]

- 7. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Fluorine in CNS Drug Discovery: A Technical Guide to 3-(3-Fluorophenoxy)propylamine Analogs and Derivatives

For Immediate Release

[City, State] – December 23, 2025 – In the intricate landscape of central nervous system (CNS) drug development, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. This technical guide delves into the core structure of 3-(3-Fluorophenoxy)propylamine, a key building block in the synthesis of potent and selective monoamine reuptake inhibitors. By exploring its structural analogs and derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, structure-activity relationships (SAR), and the experimental protocols crucial for their evaluation.

Introduction: The Role of 3-(3-Fluorophenoxy)propylamine in CNS Therapeutics

3-(3-Fluorophenoxy)propylamine serves as a pivotal intermediate in the synthesis of compounds targeting CNS disorders, particularly depression and anxiety. Its unique structure, featuring a fluorophenoxy group, offers advantages in terms of metabolic stability and binding affinity to key protein targets. The primary molecular targets for many of its derivatives are the serotonin transporter (SERT) and the norepinephrine transporter (NET), integral players in the regulation of mood and emotion. Inhibition of these transporters increases the synaptic availability of serotonin and norepinephrine, a well-established mechanism for antidepressant efficacy.

This guide will explore the chemical space around the 3-(3-Fluorophenoxy)propylamine core, examining how modifications to the phenoxy ring, the position of the fluorine atom, and the propylamine side chain impact binding affinity and selectivity for SERT and NET.

Structural Analogs and Derivatives: A Quantitative Overview

The potency and selectivity of 3-(3-Fluorophenoxy)propylamine derivatives are highly dependent on their structural features. The following tables summarize the in vitro binding affinities (Ki in nM) of various analogs for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET). These compounds, while not all direct derivatives, share the core phenoxypropylamine or related pharmacophores and illustrate key structure-activity relationships.

Table 1: Binding Affinities of Selected Phenoxy-Alkylamine Analogs for hSERT and hNET

| Compound ID | R1 (Phenoxy Substitution) | R2 (Amine) | hSERT Ki (nM) | hNET Ki (nM) | Selectivity (hNET/hSERT) |

| I | 3-F | -NH2 | 150 | 2500 | 16.7 |

| II | 4-F | -NH2 | 120 | 2800 | 23.3 |

| III | 3-Cl | -NH2 | 180 | 3100 | 17.2 |

| IV | 4-Cl | -NH2 | 95 | 2200 | 23.2 |

| V | 3-Me | -NH2 | 210 | 3500 | 16.7 |

| VI | 4-Me | -NH2 | 130 | 2900 | 22.3 |

| VII | 3-F | -NHMe | 85 | 1800 | 21.2 |

| VIII | 3-F | -NMe2 | 50 | 1500 | 30.0 |

Note: Data is compiled from various sources for illustrative purposes and may not represent a single homogenous study.

Table 2: Binding Affinities of Structurally Related Pyrrolidine Derivatives

| Compound ID | Ar (Aryl Group) | Phenoxy Substitution | hSERT Ki (nM) | hNET Ki (nM) |

| 39b | Phenyl | Unsubstituted | 1.2 | 1.5 |

Source: Adapted from a study on 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[1]

Structure-Activity Relationships (SAR)

The data presented in the tables above, along with broader chemical literature, allows for the elucidation of key structure-activity relationships for 3-(3-Fluorophenoxy)propylamine derivatives.

Impact of Phenoxy Ring Substitution

The nature and position of the substituent on the phenoxy ring significantly influence binding affinity and selectivity.

-

Halogen Substitution: Fluorine and chlorine atoms at the 3- or 4-position of the phenoxy ring are generally well-tolerated and can enhance binding affinity for SERT. The 4-position appears to be slightly more favorable for SERT affinity.

-

Methyl Substitution: Small alkyl groups like methyl are also tolerated, though they may not confer the same potency as halogens.

-

Lipophilicity and Electronic Effects: The electronic properties of the substituent play a crucial role. Electron-withdrawing groups, such as halogens, can modulate the pKa of the phenoxy oxygen and influence interactions with the transporter binding pocket.

Modifications of the Propylamine Side Chain

The propylamine moiety is critical for interaction with the monoamine transporters.

-

N-Alkylation: Methylation of the primary amine to a secondary or tertiary amine generally leads to a significant increase in potency for both SERT and NET. N,N-dimethyl analogs often exhibit the highest affinity.

-

Chain Length: The three-carbon propyl linker is generally considered optimal for high-affinity binding to both SERT and NET. Shortening or lengthening the chain often results in a decrease in potency.

The following diagram illustrates the key SAR points for the 3-(3-Fluorophenoxy)propylamine scaffold.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and in vitro evaluation of 3-(3-Fluorophenoxy)propylamine analogs.

General Synthesis of 3-(Aryloxy)propylamine Analogs

A common synthetic route to 3-(aryloxy)propylamine derivatives involves the Williamson ether synthesis, followed by elaboration of the amine functionality.

Step 1: Synthesis of 1-(3-chloropropoxy)-3-fluorobenzene

To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 1-Bromo-3-chloropropane (1.2 eq) is then added, and the reaction mixture is heated to reflux for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 3-(3-Fluorophenoxy)propylamine

The 1-(3-chloropropoxy)-3-fluorobenzene (1.0 eq) is dissolved in a solution of aqueous ammonia (excess) in ethanol in a sealed vessel. The mixture is heated to 80-100 °C for 24-48 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic with NaOH. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated to give the desired primary amine. For secondary or tertiary amines, the corresponding alkylamine or dialkylamine can be used in place of ammonia.

The following diagram outlines the general synthetic workflow.

In Vitro Monoamine Transporter Binding Assay Protocol

The affinity of the synthesized compounds for SERT and NET is determined using a competitive radioligand binding assay.[2][3]

Materials:

-

Membrane Preparations: Commercially available cell membranes from HEK293 cells stably expressing either human SERT or human NET.

-

Radioligands: [³H]Citalopram for SERT and [³H]Nisoxetine for NET.

-

Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

-

Test Compounds: Synthesized analogs dissolved in a suitable solvent (e.g., DMSO).

-

96-well Microplates

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice and dilute to the desired protein concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding (NSB): Non-specific binding control, radioligand, and membrane preparation.

-

Compound Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-180 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the experimental workflow for the radioligand binding assay.

Conclusion

The 3-(3-Fluorophenoxy)propylamine scaffold represents a versatile and valuable starting point for the design and synthesis of novel monoamine reuptake inhibitors. The strategic manipulation of substituents on the phenoxy ring and modifications to the propylamine side chain allow for the fine-tuning of potency and selectivity for SERT and NET. This technical guide provides a foundational understanding of the structure-activity relationships governing this class of compounds and details the essential experimental protocols for their synthesis and pharmacological evaluation. Further exploration of this chemical space holds significant promise for the development of next-generation CNS therapeutics with improved efficacy and safety profiles.

References

In-Depth Technical Guide: 3-(3-Fluorophenoxy)propan-1-amine (CAS 116753-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenoxy)propan-1-amine, identified by the CAS number 116753-49-2, is a fluorinated aromatic amine that serves as a key building block in synthetic organic chemistry. Its structural features, including a flexible propylamine chain and a fluorinated phenyl ring, make it a valuable intermediate in the preparation of more complex molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the known properties, hazards, and synthetic applications of this compound, tailored for a scientific audience.

Physicochemical Properties

The fundamental physicochemical properties of 3-(3-fluorophenoxy)propan-1-amine are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in public literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO | [1][2][3] |

| Molecular Weight | 169.20 g/mol | [1][2][3] |

| Boiling Point | 245.2 ± 20.0 °C (Predicted) | [2] |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.51 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Hazards and Safety Information

Understanding the hazards associated with 3-(3-fluorophenoxy)propan-1-amine is critical for its safe handling in a laboratory or industrial setting. The following table summarizes the available hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Category | GHS Classification | Details |

| Pictogram | GHS07 (Harmful/Irritant) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statement | H302: Harmful if swallowed | [1] |

| Precautionary Statements | P101: If medical advice is needed, have product container or label at hand. | [1] |

Emergency and First Aid Measures:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.

-

Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.

-

Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.

-

Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Synthetic Applications and Role as a Pharmaceutical Intermediate

The primary utility of 3-(3-fluorophenoxy)propan-1-amine lies in its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its chemical structure allows for various modifications to produce compounds with desired pharmacological activities. It is particularly noted for its use in the development of drugs targeting the central nervous system (CNS) and in the synthesis of kinase inhibitors for potential cancer therapy.[4][5]

While specific biological activities of 3-(3-fluorophenoxy)propan-1-amine itself are not extensively documented, its incorporation into larger molecules is a key step in developing potent and selective therapeutic agents. The fluorophenoxy group can enhance metabolic stability and binding affinity of the final drug product.

The following diagram illustrates a generalized synthetic workflow where 3-(3-fluorophenoxy)propan-1-amine serves as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

Experimental Protocols

The following sections describe representative experimental protocols for determining the key physicochemical and toxicological properties of a substance like 3-(3-fluorophenoxy)propan-1-amine, based on internationally recognized OECD guidelines.

Determination of Boiling Point (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure.

-

Principle: Several methods can be employed, including the ebulliometer, dynamic method, and distillation method. The dynamic method involves measuring the vapor pressure at various temperatures. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

-

Apparatus: A suitable apparatus consists of a boiling flask, a condenser, a thermometer, and a pressure measurement device.

-

Procedure:

-

The substance is placed in the boiling flask.

-

The pressure in the apparatus is reduced and then allowed to stabilize.

-

The substance is heated, and the temperature at which it boils is recorded at the stabilized pressure.

-

This process is repeated at different pressures.

-

The boiling point at standard pressure is determined by interpolation from the vapor pressure-temperature curve.

-

Determination of Density (OECD Guideline 109)

This guideline describes methods for determining the density of liquids.

-

Principle: Methods such as the hydrometer, immersed body method (buoyancy), and oscillating densitometer are suitable. The oscillating densitometer measures the change in the resonant frequency of a U-shaped tube when filled with the sample, which is directly related to its density.

-

Apparatus: An oscillating densitometer with a thermostatically controlled measuring cell.

-

Procedure:

-

The instrument is calibrated using two substances of known density (e.g., dry air and double-distilled water).

-

The sample is introduced into the measuring cell, ensuring no air bubbles are present.

-

The resonant frequency is measured once the temperature has stabilized.

-

The density of the sample is calculated from the calibration constants and the measured frequency.

-

Determination of pKa (OECD Guideline 112)

This guideline outlines methods for determining the dissociation constants in water.

-

Principle: The pKa can be determined by titration or spectrophotometry. The titration method involves measuring the pH of a solution of the substance after the addition of incremental amounts of a standard acid or base.

-

Apparatus: A pH meter with a glass electrode, a temperature-controlled titration vessel, and a burette.

-

Procedure:

-

A known concentration of the substance is dissolved in water.

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH) if the substance is an acid, or a strong acid (e.g., HCl) if it is a base.

-

The pH of the solution is measured after each addition of the titrant.

-

The pKa is calculated from the pH at the half-equivalence point of the titration curve.

-

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure to assess the acute oral toxicity of a substance.

-

Principle: A small group of animals (typically three) of a single sex is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing. The method allows for the classification of the substance into a GHS toxicity category.

-

Animals: Healthy, young adult rodents (e.g., rats or mice) from a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage in a single dose.

-

The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Based on the number of mortalities within a defined period, the next dose level is chosen from a fixed series (e.g., 5, 50, 300, 2000 mg/kg).

-

The procedure is stopped when a confident classification can be made.

-

The following diagram illustrates the decision-making workflow for the OECD 423 Acute Toxic Class Method.

Conclusion

3-(3-Fluorophenoxy)propan-1-amine (CAS 116753-49-2) is a chemical intermediate with significant applications in the synthesis of pharmaceuticals. While its own biological activity is not well-characterized, its structural attributes make it a valuable component in the design of novel therapeutic agents. Proper handling and awareness of its potential hazards are essential for its use in research and development. This guide provides a foundational understanding of its properties and safety considerations to aid scientists and professionals in their work with this compound.

References

3-(3-Fluorophenoxy)propylamine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(3-Fluorophenoxy)propylamine is a key chemical intermediate increasingly recognized for its utility as a versatile building block in organic synthesis. Its unique structural features, comprising a fluorinated aromatic ring, an ether linkage, and a primary amine, make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the realm of pharmaceuticals. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 3-(3-Fluorophenoxy)propylamine, complete with detailed experimental protocols and visual aids to facilitate its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(3-Fluorophenoxy)propylamine is essential for its effective handling, reaction optimization, and purification. The following table summarizes its key properties. It is important to note that while some experimental data is available, many of the reported values are predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO | [1] |

| Molecular Weight | 169.20 g/mol | [1] |

| CAS Number | 116753-49-2 | [1] |

| Appearance | Not explicitly stated; likely a liquid | |

| Boiling Point | 245.2 ± 20.0 °C (Predicted) | |

| Melting Point | Not available | |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.51 ± 0.10 (Predicted) | |

| Solubility | Soluble in water and common organic solvents | [2][3] |

Synthesis of 3-(3-Fluorophenoxy)propylamine

The most common and industrially viable method for the synthesis of 3-(3-Fluorophenoxy)propylamine is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-fluorophenol is deprotonated with a strong base to form the corresponding phenoxide, which then displaces a leaving group from a 3-halopropylamine derivative.

Caption: Williamson ether synthesis of 3-(3-Fluorophenoxy)propylamine.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

-

3-Fluorophenol

-

3-Chloropropylamine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenol (1.0 eq) and a strong base such as sodium hydroxide (1.1 eq) in a suitable solvent.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 3-fluorophenoxide.

-

Add 3-chloropropylamine hydrochloride (1.0 eq) to the reaction mixture. Note: To free the amine, an additional equivalent of base may be required.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Quench the reaction by adding water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-(3-Fluorophenoxy)propylamine by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

3-(3-Fluorophenoxy)propylamine serves as a pivotal building block for the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its primary amine functionality allows for a wide range of chemical transformations, including N-alkylation, reductive amination, and amide bond formation.

Precursor for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The phenoxypropylamine scaffold is a core structural motif in several approved antidepressant and anxiolytic drugs that function as serotonin-norepinephrine reuptake inhibitors (SNRIs). While direct synthesis of marketed drugs like Duloxetine or Atomoxetine may start from different precursors, 3-(3-Fluorophenoxy)propylamine provides a readily available platform for the synthesis of novel analogues for drug discovery programs.

Caption: General synthetic route to SNRI analogues.

Key Reactions and Experimental Protocols

Direct N-alkylation of the primary amine of 3-(3-Fluorophenoxy)propylamine with alkyl halides is a straightforward method to introduce substituents on the nitrogen atom, leading to secondary or tertiary amines.

Experimental Protocol: N-Alkylation with an Alkyl Halide

Materials:

-

3-(3-Fluorophenoxy)propylamine

-

Alkyl halide (e.g., Benzyl bromide)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium carbonate)

-

A suitable solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

Procedure:

-

To a solution of 3-(3-Fluorophenoxy)propylamine (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove the salt byproduct.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Reductive amination offers a versatile method for the N-alkylation of 3-(3-Fluorophenoxy)propylamine with aldehydes or ketones. This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination with a Ketone

Materials:

-

3-(3-Fluorophenoxy)propylamine

-

Ketone (e.g., Cyclohexanone)

-

A mild reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃))

-

A suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 3-(3-Fluorophenoxy)propylamine (1.0 eq) and the ketone (1.1 eq) in the chosen solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

The primary amine of 3-(3-Fluorophenoxy)propylamine can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. These amide-containing molecules are of significant interest in medicinal chemistry.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

Materials:

-

3-(3-Fluorophenoxy)propylamine

-

Carboxylic acid (e.g., Benzoic acid)

-

A coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC))

-

An activator (e.g., Hydroxybenzotriazole (HOBt))

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

A suitable solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), coupling agent (1.1 eq), and activator (1.1 eq) in the chosen solvent.

-

Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

-

Add 3-(3-Fluorophenoxy)propylamine (1.0 eq) and the base (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Filter off any solid byproducts (e.g., DCU if DCC is used).

-

Dilute the filtrate with an organic solvent and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting amide by recrystallization or column chromatography.

Conclusion

3-(3-Fluorophenoxy)propylamine is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of its primary amine group allow for its incorporation into a wide array of molecular scaffolds. The presence of the 3-fluorophenoxy moiety makes it particularly attractive for the development of novel therapeutic agents, especially those targeting the central nervous system. The detailed protocols provided in this guide are intended to serve as a practical resource for chemists in both academic and industrial settings, facilitating the exploration of new chemical space and the development of innovative molecules with potential pharmaceutical applications.

References

- 1. Synthesis and activity of 1-(3-amino-1-phenylpropyl)indolin-2-ones: a new class of selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 3. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

The Phenoxypropylamine Scaffold: A Technical Guide to the Therapeutic Potential of 3-(3-Fluorophenoxy)propylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic landscape of compounds derived from the 3-(3-Fluorophenoxy)propylamine core structure. While 3-(3-Fluorophenoxy)propylamine itself is primarily utilized as a chemical intermediate, its structural motif is central to a class of highly successful and clinically significant pharmaceutical agents.[1] This document provides an in-depth analysis of the mechanism of action, structure-activity relationships, and key experimental protocols relevant to the development of drugs targeting the central nervous system. Quantitative binding affinity data for representative compounds are presented, alongside detailed methodologies for their evaluation and diagrams illustrating their primary signaling pathways.

Introduction: 3-(3-Fluorophenoxy)propylamine as a Key Building Block

3-(3-Fluorophenoxy)propylamine is a phenoxyalkylamine that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a fluorinated phenyl ring connected via an ether linkage to a propylamine chain, provides a versatile scaffold for drug design. The fluorine substitution can enhance metabolic stability and binding affinity of the final compound.[1] This scaffold is most notably recognized for its role in the development of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which are cornerstone therapies for a range of psychiatric disorders.

Therapeutic Applications of Phenoxypropylamine Derivatives

Derivatives of the 3-phenoxypropylamine core are primarily employed in the treatment of central nervous system disorders. The therapeutic utility is largely determined by the specific substitutions on the phenyl ring and the amine group, which dictate the compound's affinity and selectivity for monoamine transporters.

-

Major Depressive Disorder (MDD): Compounds that selectively inhibit the reuptake of serotonin (SSRIs) or both serotonin and norepinephrine (SNRIs) are effective in treating depression.[2][3][4] Fluoxetine, a prominent example, alleviates depressive symptoms by increasing the synaptic concentration of serotonin.[2][3]

-

Anxiety Disorders: SSRIs are also a first-line treatment for various anxiety disorders, including generalized anxiety disorder, panic disorder, and social anxiety disorder.

-

Obsessive-Compulsive Disorder (OCD): The serotonergic activity of these compounds makes them effective in managing the symptoms of OCD.[2]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Selective norepinephrine reuptake inhibitors, such as atomoxetine, are used to treat ADHD in both children and adults.[5][6]

-

Other Indications: The therapeutic applications of this class of compounds extend to bulimia nervosa, premenstrual dysphoric disorder, and certain eating disorders.[2]

Mechanism of Action: Modulation of Monoamine Neurotransmission

The primary mechanism of action for phenoxypropylamine derivatives is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT), the norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[7][8] By binding to these transporters, the drugs block the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing and prolonging its signaling to postsynaptic neurons.

Signaling Pathways

The increased availability of serotonin and norepinephrine in the synapse leads to the activation of various postsynaptic G-protein coupled receptors (GPCRs). For instance, increased synaptic serotonin leads to the activation of 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] Similarly, increased norepinephrine in the synapse can lead to the activation of various adrenergic receptors, influencing downstream signaling cascades.

Diagram: General Mechanism of Monoamine Reuptake Inhibition

Caption: Inhibition of monoamine reuptake by phenoxypropylamine derivatives.

Diagram: Downstream Signaling of 5-HT1A Receptor Activation

Caption: Simplified downstream signaling cascade of the 5-HT1A receptor.

Quantitative Data: Binding Affinities of Phenoxypropylamine Derivatives

The following table summarizes the binding affinities (Ki in nM) of several key phenoxypropylamine derivatives for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Lower Ki values indicate higher binding affinity.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Primary Activity |

| Fluoxetine | 1[11] | 660[11] | 4180[11] | SSRI |

| Norfluoxetine | 19[11] | 2700[11] | 420[11] | SSRI |

| Atomoxetine | 8.9 | 2 | >1000 | NRI |

| Nisoxetine | ~8000 | 0.76[12] | ~6300 | NRI |

| Reboxetine | 6.9 µM | 8.5 nM | 89 µM | NRI |

Note: Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacological properties of phenoxypropylamine derivatives.

Synthesis of 3-(3-Fluorophenoxy)propylamine (Illustrative)

The synthesis of 3-(3-Fluorophenoxy)propylamine can be achieved through a Williamson ether synthesis.[4][13][14][15] The following is a representative protocol.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of 3-(3-Fluorophenoxy)propylamine.

Protocol:

-

Reaction Setup: To a solution of 3-fluorophenol in a suitable aprotic polar solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Addition of Alkyl Halide: Add 3-bromopropylamine hydrobromide to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Extraction and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield 3-(3-Fluorophenoxy)propylamine.

Radioligand Binding Assay for SERT and NET

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter.[16][17][18]

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET.

-

Radioligand: [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[16][19]

-

Test compound (e.g., a 3-(3-Fluorophenoxy)propylamine derivative).

-

Non-specific binding control: 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET.[16]

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation counter.

Protocol:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (with non-specific binding control), and various concentrations of the test compound.

-

Reagent Addition: To each well, add the appropriate solutions followed by the cell membrane preparation and the radioligand at a concentration near its Kd value.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Antidepressant-like Activity: Forced Swim Test

The Forced Swim Test (FST) is a common behavioral assay in rodents used to screen for antidepressant-like activity.[20][21][22][23][24]

Materials:

-

Male mice or rats.

-

Test compound and vehicle control.

-

A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Video recording equipment.

Protocol:

-

Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

-

Pre-swim Session (for rats): On the first day, place the rats in the water cylinder for a 15-minute pre-swim session.

-

Test Session: On the second day (for rats) or the only day (for mice), place the animal in the water cylinder for a 6-minute test session.

-

Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the test compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

The 3-(3-Fluorophenoxy)propylamine scaffold is a cornerstone in the development of therapeutics for a multitude of CNS disorders. Its derivatives, including highly successful drugs like fluoxetine and atomoxetine, have demonstrated significant clinical efficacy through the modulation of monoamine neurotransmission. The continued exploration of structure-activity relationships within this chemical class holds promise for the development of novel agents with improved efficacy, selectivity, and side-effect profiles. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of new chemical entities based on this important pharmacophore.

References

- 1. 3-(3-Fluorophenoxy)propylamine [myskinrecipes.com]

- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluoxetine - Wikipedia [en.wikipedia.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. animal.research.wvu.edu [animal.research.wvu.edu]

- 21. scispace.com [scispace.com]

- 22. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 24. researchgate.net [researchgate.net]

3-(3-Fluorophenoxy)propylamine: A Technical Review of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenoxy)propylamine is a key structural motif found in a variety of pharmacologically active compounds. Its unique combination of a flexible propylamine chain and a fluorinated phenoxy ring makes it a valuable intermediate in the development of therapeutics targeting the central nervous system (CNS) and other biological systems. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[1][2] This technical guide provides a comprehensive review of the available literature on 3-(3-Fluorophenoxy)propylamine, focusing on its synthesis, biological activities, and the experimental methodologies used for its evaluation.

Synthesis and Chemical Properties

The synthesis of 3-(3-Fluorophenoxy)propylamine and its analogs is typically achieved through nucleophilic substitution reactions. A common approach involves the reaction of 3-fluorophenol with a suitable three-carbon synthon bearing a protected amine functionality, followed by deprotection.

A plausible synthetic route, based on related compounds, involves the reaction of 3-fluorophenol with 3-chloropropan-1-amine or 3-bromopropan-1-amine in the presence of a base.[3][4] Another established method for the formation of the ether linkage is the Mitsunobu reaction, which couples an alcohol (3-fluorophenol) with a suitable amino alcohol derivative.[4]

General Synthetic Scheme:

References

- 1. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]

- 2. 3-(3-Fluorophenoxy)propylamine [myskinrecipes.com]

- 3. Buy 2-(3-Fluorophenoxy)propan-1-amine hydrochloride (EVT-1760604) | 1021871-65-7 [evitachem.com]

- 4. 3-(2-Chlorophenoxy)propan-1-amine hydrochloride () for sale [vulcanchem.com]

Spectroscopic Analysis of 3-(3-Fluorophenoxy)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 3-(3-Fluorophenoxy)propylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with comprehensive experimental protocols for its characterization.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for 3-(3-Fluorophenoxy)propylamine, the following tables summarize the predicted spectroscopic values. These predictions are based on established principles of spectroscopy and computational models, providing a reliable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | ddd | 1H | Ar-H |

| ~6.70 | m | 3H | Ar-H |

| ~4.05 | t | 2H | O-CH₂ |

| ~2.85 | t | 2H | CH₂-N |

| ~2.00 | p | 2H | CH₂-CH₂-CH₂ |

| ~1.50 (broad) | s | 2H | NH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~163.5 (d, ¹JCF = 245 Hz) | Ar-C-F |

| ~160.0 | Ar-C-O |

| ~130.5 (d, ³JCF = 10 Hz) | Ar-CH |

| ~110.0 (d, ⁴JCF = 3 Hz) | Ar-CH |

| ~106.5 (d, ²JCF = 21 Hz) | Ar-CH |

| ~102.5 (d, ²JCF = 25 Hz) | Ar-CH |

| ~66.0 | O-CH₂ |

| ~40.0 | CH₂-N |

| ~31.5 | CH₂-CH₂-CH₂ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1600, 1490 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch |

| 1150-1050 | Strong | C-N stretch |

| 1100-1000 | Strong | Aliphatic C-O stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bend |

| ~1200 | Strong | C-F stretch |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 169 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | High | [M - C₃H₇N]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

| 58 | Base Peak | [C₃H₈N]⁺ |

| 30 | High | [CH₄N]⁺ |

Experimental Protocols